molecular formula C14H10F3N3O2S B2578858 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676624-08-1

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2578858
CAS RN: 676624-08-1
M. Wt: 341.31
InChI Key: SFBIIGRAKCKHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3N3O2S and its molecular weight is 341.31. The purity is usually 95%.
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Scientific Research Applications

Synthetic Strategies and Biological Properties

  • Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : Pyrazolo[1,5-a]pyrimidine derivatives are privileged heterocycles in drug discovery, showing a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. The synthetic strategies for these compounds highlight their versatility as building blocks for drug-like candidates, promoting a deep investigation into their structure-activity relationships (SAR) for various disease targets. The ongoing research aims to exploit this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).

  • Regio-Orientation in Pyrazolo[1,5-a]pyrimidines : The review on regio-orientation emphasizes the importance of 3(5)-aminopyrazoles reactions with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. This study is crucial for understanding the synthetic complexity and potential for generating diverse derivatives, providing insights into the structural aspects that could influence the biological activity of compounds like the one of interest (Mohamed & Mahmoud, 2019).

Applications in Developing Novel Drug Candidates

  • Hybrid Catalysts in Synthesis : Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives points to the broader applicability of such scaffolds. The study covers synthetic pathways employing various catalysts, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and pharmaceutical applications. This aligns with efforts to develop lead molecules for drug discovery, underscoring the relevance of compounds like the specified carboxylic acid derivative (Parmar et al., 2023).

  • Optoelectronic Materials : Beyond their medicinal applications, derivatives incorporating pyrazolo[1,5-a]pyrimidine structures have been explored for their potential in optoelectronic materials. These investigations reveal the value of integrating pyrazolo[1,5-a]pyrimidine fragments into π-extended conjugated systems for creating novel materials suitable for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights an exciting research avenue for compounds with similar structures (Lipunova et al., 2018).

properties

IUPAC Name

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-2-7-3-4-10(23-7)8-5-11(14(15,16)17)20-12(18-8)6-9(19-20)13(21)22/h3-6H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBIIGRAKCKHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.